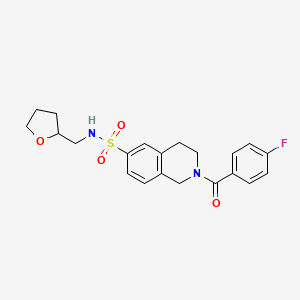

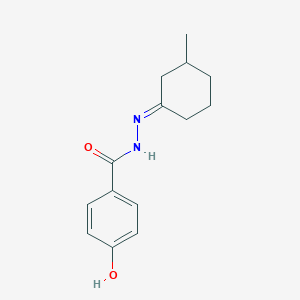

![molecular formula C17H18N2O3 B5514711 4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)

4-{[(2-ethylphenoxy)acetyl]amino}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[(2-ethylphenoxy)acetyl]amino}benzamide, also known as A-769662, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. In

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

Research on derivatives of 4-aminoantipyrine, including reactions with various agents to form antipyrine derivatives, has shown modest antibacterial activity against specific strains. These derivatives were synthesized through reactions with acetylacetone, ethyl acetoacetate, benzoyl isothiocyanate, and others, indicating the chemical versatility and potential for bioactivity of compounds structurally related to 4-{[(2-ethylphenoxy)acetyl]amino}benzamide (Cunha et al., 2005).

Metalloligands and Magnetic Materials

The study on metalloligands, involving ligands similar in function to 4-{[(2-ethylphenoxy)acetyl]amino}benzamide, showcases the application in designing single-molecule magnets. These metalloligands, after coordinating with copper ions, react with lanthanide salts to yield complexes with significant magnetic properties (Costes et al., 2010).

Novel Synthesis Methods

A novel synthesis approach using OxymaPure/DIC has been tested for the synthesis of α-ketoamide derivatives, indicating the efficiency of new reagents in synthesizing complex molecules related to 4-{[(2-ethylphenoxy)acetyl]amino}benzamide. This method showed superiority in terms of purity and yield compared to traditional approaches (El‐Faham et al., 2013).

Advanced Oxidation Chemistry

The advanced oxidation chemistry of paracetamol, a compound sharing functional groups with 4-{[(2-ethylphenoxy)acetyl]amino}benzamide, has been investigated, highlighting the potential environmental and biological degradation pathways and products of similar compounds. This research provides insights into the oxidation and potential environmental impact of similar chemical structures (Vogna et al., 2002).

Drug Transformation and Excretion

Investigating the transformation of metoclopramide in rabbits has shed light on how compounds like 4-{[(2-ethylphenoxy)acetyl]amino}benzamide might be metabolized and excreted in biological systems, revealing the complexity of drug metabolism and the importance of understanding these processes for pharmaceutical applications (Arita et al., 1970).

Propiedades

IUPAC Name |

4-[[2-(2-ethylphenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-12-5-3-4-6-15(12)22-11-16(20)19-14-9-7-13(8-10-14)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILWZWAGYQUZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[2-(2-Ethylphenoxy)acetyl]amino]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

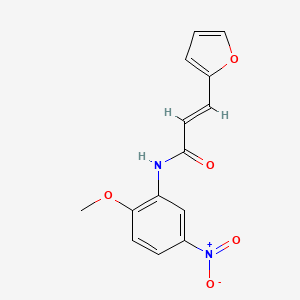

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)

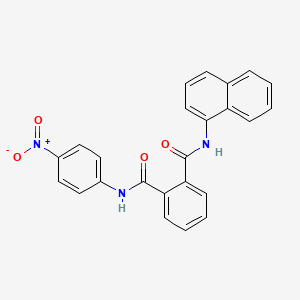

![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)

![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)

![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

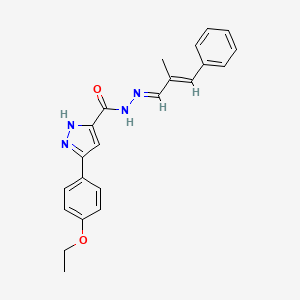

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)

![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)